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Compound of Interest

Compound Name: 2,2-Dimethylhept-6-yn-3-one

CAS No.: 51060-08-3

Cat. No.: B2823716 Get Quote

Class: Homopropargylic Ketone /

-Alkynyl Ketone

Executive Summary & Retrosynthetic Analysis
2,2-Dimethylhept-6-yn-3-one is a critical intermediate in the synthesis of terpene derivatives

and antifungal agents (e.g., Terbinafine analogues). Its structure features a bulky tert-butyl

group adjacent to a ketone, with a distal terminal alkyne.

Retrosynthetic Logic:

Disconnection A (Acylation Approach): Disconnecting the C3-C4 bond reveals a Pivaloyl

electrophile (

) and a homopropargylic nucleophile (

). This aligns with the "acylation" directive but requires a specific organometallic strategy to
prevent over-addition.

Disconnection B (Alkylation Approach): Disconnecting the C4-C5 bond reveals a Pinacolone

enolate and Propargyl bromide. This is the thermodynamic preference for large-scale

synthesis.

Retrosynthesis Pathway Diagram
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Target: 2,2-Dimethylhept-6-yn-3-one
(tBu-CO-CH2-CH2-C≡CH)

Route A: Acylation
(C3-C4 Disconnection)

Retro

Route B: Alkylation
(C4-C5 Disconnection)

Retro

Electrophile:
N-Methoxy-N-methylpivalamide

(Weinreb Amide)

Nucleophile:
3-Butynylmagnesium Bromide

(Protected Alkyne)

Nucleophile:
Pinacolone Enolate

(Li-Enolate)

Electrophile:
Propargyl Bromide

Click to download full resolution via product page

Figure 1: Retrosynthetic analysis showing the two primary pathways. Route A represents the

Acylation strategy.

Method A: Acylation of Alkyne-Derived Grignard
(The "Acylation" Protocol)
This method involves the acylation of a metallated terminal alkyne derivative. Direct reaction of

a Grignard reagent with an acid chloride typically yields a tertiary alcohol due to double

addition. To isolate the ketone target, we utilize the Weinreb Amide protocol, which forms a

stable chelated intermediate that collapses to the ketone only upon hydrolysis.
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Reagent Role Equiv. Notes

3-Butyn-1-ol Precursor 1.0
Starting material for

nucleophile.[1]

TMS-Cl Protecting Group 2.2
Protects both alcohol

and alkyne.

Mg Turnings Metalation 1.2 Activated with Iodine.

N-Methoxy-N-

methylpivalamide
Electrophile 0.9

The "Weinreb Amide"

of Pivalic acid.

TBAF (THF) Deprotection 1.5
Removes TMS groups

post-acylation.

Step-by-Step Protocol
Phase 1: Preparation of the Nucleophile (Protected Grignard)
Rationale: The terminal alkyne proton is acidic (

). A Grignard reagent cannot be formed at the alkyl halide position without first protecting the
alkyne to prevent self-quenching.

Protection: React 3-butyn-1-ol with 2.2 equivalents of Trimethylsilyl chloride (TMS-Cl) and

base (HMDS or Imidazole) to generate 1-bromo-4-(trimethylsilyl)-3-butyne (via alcohol to

bromide conversion using

or similar after TMS protection of the alkyne).

Note: Ensure the alkyne proton is replaced by TMS.

Grignard Formation:

In a flame-dried 3-neck flask under Argon, add Mg turnings (1.2 equiv) and a crystal of

Iodine.

Add a small portion of the protected bromide in dry THF. Heat gently to initiate.

Dropwise add the remaining bromide. Reflux for 1 hour to ensure complete formation of
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.

Phase 2: The Acylation Reaction
Rationale: Use of the Weinreb amide prevents the "over-addition" seen with acid chlorides.

Coupling: Cool the Grignard solution to 0°C.

Addition: Dropwise add a solution of N-Methoxy-N-methylpivalamide (0.9 equiv relative to

Grignard) in THF.

Reaction: Allow to warm to Room Temperature (RT) and stir for 4 hours. The Magnesium

coordinates between the carbonyl oxygen and the methoxy oxygen, stabilizing the

tetrahedral intermediate.

Quench: Pour the mixture into cold saturated

solution. This hydrolyzes the intermediate, releasing the ketone.

Deprotection: Treat the crude TMS-protected ketone with TBAF (1.0 M in THF) at 0°C for 1

hour to remove the silyl group from the alkyne.

Phase 3: Purification
Extraction: Extract with Diethyl Ether (

).

Wash: Brine wash, dry over

.[2]

Distillation: The product is a liquid. Vacuum distillation is preferred over column

chromatography for volatility reasons.

Method B: Alkylation of Pinacolone (Industrial
Standard)
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While Method A satisfies the "acylation" criteria, Method B is often preferred in drug

development for its atom economy and lower cost reagents.

Reaction Logic
Pinacolone (

) is treated with a strong base to form the kinetic enolate. Due to the steric bulk of the tert-butyl
group, enolization occurs exclusively at the methyl position. This enolate then attacks Propargyl
Bromide via

.

Protocol
Enolate Formation:

Charge a reactor with dry THF and Diisopropylamine (1.1 equiv). Cool to -78°C.[3]

Add

-Butyllithium (1.1 equiv) to generate LDA. Stir for 30 mins.

Add Pinacolone (1.0 equiv) dropwise at -78°C. Stir for 45 mins to ensure complete

enolization.

Alkylation:

Add Propargyl Bromide (1.2 equiv, 80% wt in toluene) dropwise.

Crucial: Maintain temperature below -50°C during addition to prevent O-alkylation or

polymerization.

Completion: Allow to warm to 0°C over 2 hours.

Work-up: Quench with 1N HCl. Extract with Hexanes.[2] Distill to obtain pure 2,2-
Dimethylhept-6-yn-3-one.

Mechanistic Pathway & Workflow
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The following diagram illustrates the Weinreb Acylation pathway (Method A), highlighting the

stable tetrahedral intermediate that ensures ketone selectivity.

Grignard Reagent
(TMS-C≡C-CH2-CH2-MgBr)

Stable Tetrahedral
Chelate Intermediate

Nucleophilic Attack

Weinreb Amide
(tBu-CO-N(OMe)Me)

Electrophile
Acid Hydrolysis

(H3O+)
Quench Target Ketone

(2,2-Dimethylhept-6-yn-3-one)
Collapse & Deprotection

Click to download full resolution via product page

Figure 2: Mechanistic flow of the Weinreb Acylation. The stability of the chelate intermediate

prevents the formation of tertiary alcohols.

Troubleshooting & Optimization
Issue Probable Cause Solution

Low Yield (Method A) Moisture in Grignard formation.
Dry Mg turnings in oven; use

fresh anhydrous THF.

Tertiary Alcohol Impurity
Over-addition (if using Acid

Chloride).

Switch to Weinreb Amide or

Pivalonitrile.

Polymerization
Propargyl bromide instability

(Method B).

Use Propargyl bromide as a

solution in toluene; keep cold.

No Reaction
Steric hindrance of t-Butyl

group.

Ensure sufficient reaction time;

the t-Butyl group slows down

nucleophilic attack.

Safety & Handling
Propargyl Bromide: Lachrymator, shock-sensitive explosive when dry. Always handle as a

solution (e.g., in toluene).

t-Butyllithium / n-Butyllithium: Pyrophoric. Extreme caution required.

Pivaloyl Chloride: Corrosive, releases HCl upon contact with moisture.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b2823716#acylation-of-terminal-alkynes-to-form-2-2-
dimethylhept-6-yn-3-one]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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